![molecular formula C10H13BrFNO B13269327 1-{[(5-Bromo-2-fluorophenyl)methyl]amino}propan-2-ol](/img/structure/B13269327.png)
1-{[(5-Bromo-2-fluorophenyl)methyl]amino}propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(5-Bromo-2-fluorophenyl)methyl]amino}propan-2-ol is an organic compound with the molecular formula C10H13BrFNO It is characterized by the presence of a bromine and fluorine atom on a phenyl ring, which is attached to a propanol group through an amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(5-Bromo-2-fluorophenyl)methyl]amino}propan-2-ol typically involves the reaction of 5-bromo-2-fluorobenzylamine with an appropriate propanol derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable.
Chemical Reactions Analysis
Types of Reactions: 1-{[(5-Bromo-2-fluorophenyl)methyl]amino}propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an amine or alcohol derivative.
Scientific Research Applications
1-{[(5-Bromo-2-fluorophenyl)methyl]amino}propan-2-ol has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[(5-Bromo-2-fluorophenyl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms on the phenyl ring can enhance the compound’s binding affinity and specificity towards these targets. The amino and hydroxyl groups can participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
- 1-{[(5-Bromo-2-chlorophenyl)methyl]amino}propan-2-ol
- 1-{[(5-Bromo-2-methylphenyl)methyl]amino}propan-2-ol
- 1-{[(5-Bromo-2-iodophenyl)methyl]amino}propan-2-ol
Comparison: Compared to these similar compounds, 1-{[(5-Bromo-2-fluorophenyl)methyl]amino}propan-2-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to specific targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H13BrFNO |
|---|---|
Molecular Weight |
262.12 g/mol |
IUPAC Name |
1-[(5-bromo-2-fluorophenyl)methylamino]propan-2-ol |
InChI |
InChI=1S/C10H13BrFNO/c1-7(14)5-13-6-8-4-9(11)2-3-10(8)12/h2-4,7,13-14H,5-6H2,1H3 |
InChI Key |
DRHSCSFSGZDBDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1=C(C=CC(=C1)Br)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B13269247.png)
![6-Methyl-2-oxa-7-azaspiro[4.4]nonane](/img/structure/B13269253.png)
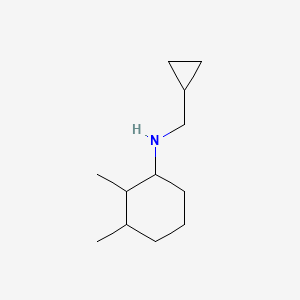
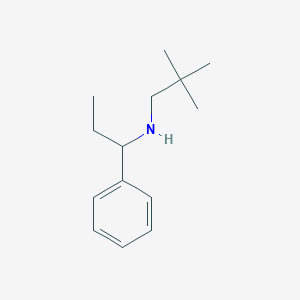
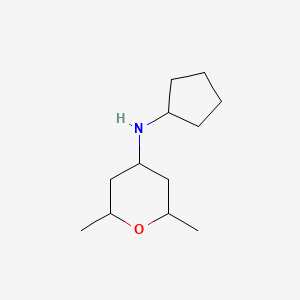
![2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-1-ol](/img/structure/B13269286.png)
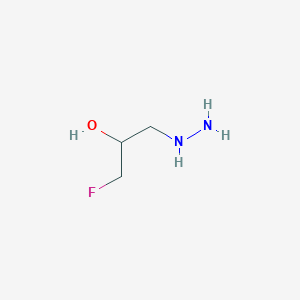
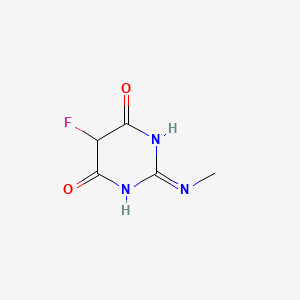
![3-[(3-Methoxycyclohexyl)oxy]azetidine](/img/structure/B13269294.png)
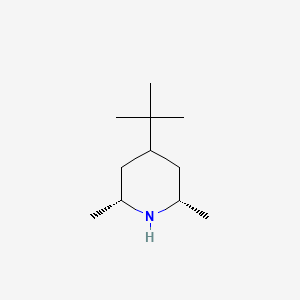
amine](/img/structure/B13269303.png)

![tert-Butyl N-[4-(2-nitrophenyl)-4-oxobutyl]carbamate](/img/structure/B13269324.png)
